Cobalt(2+);diiodide;dihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

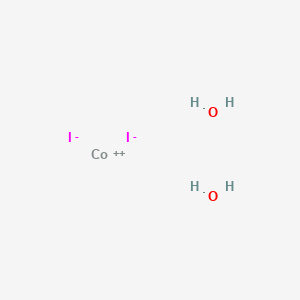

Cobalt(2+);diiodide;dihydrate, also known as Cobalt (II) Iodide Dihydrate, is a compound with the linear formula CoI2•2H2O . It appears as green crystals . It is generally available in most volumes and high purity, submicron and nanopowder forms may be considered .

Synthesis Analysis

Cobalt(II) iodide is prepared by treating cobalt powder with gaseous hydrogen iodide . The hydrated form CoI2.6H2O can be prepared by the reaction of cobalt(II) oxide (or related cobalt compounds) with hydroiodic acid .Molecular Structure Analysis

The molecular structure of Cobalt(2+);diiodide;dihydrate is represented by the linear formula CoI2•2H2O . The compound has a molecular weight of 348.72 g/mol .Chemical Reactions Analysis

Cobalt is much less reactive than iron. It is stable to atmospheric oxygen unless heated . Cobalt(II) iodide is stable in acid solution and in the absence of complexing agents .Physical And Chemical Properties Analysis

Cobalt(2+);diiodide;dihydrate has a melting point of 100 °C (dec.) . Its solubility in H2O is 376.2 g/100 mL H2O (45 °C) . The exact mass of the compound is 348.76327 g/mol .Safety And Hazards

将来の方向性

Cobalt(II) ions are considered promising for the development of superdense data storage devices and for use as qubits in quantum computers . The reversible electron transfer from the Co2+ ion to the redox-active ligand can provide switching of the magnetic moment through valence tautomerism in the system .

特性

IUPAC Name |

cobalt(2+);diiodide;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.2HI.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJGBKYNIRFTKD-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Co+2].[I-].[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoH4I2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.773 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt(2+);diiodide;dihydrate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)

![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)